6-Chloro-1H-pyrazolo[3,4-b]pyrazine
Overview
Description
6-Chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused pyrazole-pyrazine ring system, with a chlorine atom attached at the 6th position. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the pharmaceutical industry .
Mechanism of Action
Target of Action
Related pyrrolopyrazine derivatives have shown activity on kinase inhibition
Mode of Action
It’s known that related pyrrolopyrazine derivatives interact with their targets, such as kinases, to inhibit their activity . This interaction and the resulting changes could potentially lead to the observed biological activities of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine.
Biochemical Pathways
Related pyrrolopyrazine derivatives have been shown to affect kinase-related pathways . The downstream effects of these interactions could potentially include a wide range of cellular responses.
Result of Action
Related pyrrolopyrazine derivatives have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine typically involves a multi-step process. One common method starts with the metalation and formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base. The resulting unstable heteroaryl aldehyde intermediate is then isolated as its bisulfite adduct, which is easier to handle and more stable. The final cyclization step to form the pyrazolopyrazine product requires the use of excess hydrazine reagent .
Industrial Production Methods: For large-scale production, continuous flow processes have been developed. These processes involve the same initial steps of metalation and formylation, followed by cyclization in a continuous stirred-tank reactor (CSTR). This method addresses safety concerns associated with the accumulation of highly energetic intermediates and allows for the production of this compound on a multikilogram scale .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Cyclization Reactions: Hydrazine is commonly used for cyclization, often under reflux conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazolopyrazines can be obtained.
Cyclization Products: The primary product is the fused pyrazolopyrazine ring system, which can be further functionalized for specific applications.
Scientific Research Applications
6-Chloro-1H-pyrazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules that can modulate biological pathways.
Medicine: It is a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes and receptors.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position and type of substituents.
Pyrazoloquinolines: These compounds have an additional fused benzene ring, which alters their chemical properties and biological activities.
Uniqueness: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of the chlorine atom at the 6th position, which significantly influences its reactivity and interaction with biological targets. This structural feature allows for the development of derivatives with enhanced pharmacokinetic properties and improved efficacy .
Properties
IUPAC Name |
6-chloro-1H-pyrazolo[3,4-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-2-7-3-1-8-10-5(3)9-4/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTUKZWBYWVLHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)C=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855801 | |
Record name | 6-Chloro-1H-pyrazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-81-0 | |
Record name | 6-Chloro-1H-pyrazolo[3,4-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1H-pyrazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1H-pyrazolo[3,4-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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